molecular formula C13H18N2O4S B2889385 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide CAS No. 941980-29-6

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2889385
CAS No.: 941980-29-6
M. Wt: 298.36
InChI Key: WDHAAPMYYYXVLF-UHFFFAOYSA-N
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Description

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide is a high-purity sulfonamide derivative designed for scientific research and development. This compound features a methoxy-substituted phenyl ring linked to a 2-oxopiperidine moiety, a structure of significant interest in medicinal chemistry . Its primary researched application is as a potent and selective inhibitor of Factor Xa (FXa), a key serine protease in the blood coagulation cascade . By directly binding to the active site of FXa, this compound disrupts the conversion of prothrombin to thrombin, thereby reducing thrombus formation and exhibiting substantial antithrombotic effects in preclinical studies . The pharmacological profile suggests good bioavailability and a prolonged mechanism of action, making it a valuable chemical tool for investigating coagulation pathways and developing new therapeutic strategies for cardiovascular diseases such as deep vein thrombosis and pulmonary embolism . Beyond its anticoagulant properties, this compound serves as a versatile building block in organic synthesis and chemical biology, useful for creating more complex molecules or probing specific enzyme interactions . Strictly for research purposes, this product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-12-9-10(14-20(2,17)18)6-7-11(12)15-8-4-3-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHAAPMYYYXVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxopiperidine ring: This can be achieved by reacting piperidine with an appropriate oxidizing agent to form the oxopiperidine intermediate.

    Introduction of the methoxy group: This step involves the methylation of a phenolic compound to introduce the methoxy group.

    Coupling reactions: The final step involves coupling the oxopiperidine intermediate with the methoxy-substituted phenyl compound using a suitable coupling reagent, such as a sulfonyl chloride, to form the methanesulfonamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxopiperidine ring can be reduced to form a piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with target proteins, while the oxopiperidine ring can interact with hydrophobic pockets. These interactions can inhibit the activity of enzymes or receptors, leading to the compound’s biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Biological Activity/Application
Target Compound 3-methoxy, 4-(2-oxopiperidin-1-yl) ~392 (estimated) Not explicitly stated (Inferred CNS)
Antiarrhythmic Agent () Hydroxypropoxy, imidazole-phenoxy ~480 (estimated) Class II/III antiarrhythmic
1-(3-Fluorophenyl)-...oxopyrrolidin-1-yl 3-fluoro, 4-(2-oxopyrrolidin-1-yl) 378.4 Not specified
EU-93-94 () Piperazine, dichlorophenyl ~550 (estimated) NMDA receptor antagonist

Table 2: Hydrogen-Bonding Features

Compound Hydrogen-Bond Donors/Acceptors Key Interactions
Target Compound 2 donors, 4 acceptors Sulfonamide N–H, piperidinone C=O
N-(4-Methoxyphenyl)... 1 donor, 3 acceptors Sulfonamide N–H, methoxy O
DMS () 1 donor, 5 acceptors Triazole N, sulfonamide S=O

Q & A

Q. What are the key steps and challenges in synthesizing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide?

The synthesis typically involves sequential functionalization of the phenyl ring. Critical steps include:

  • Coupling of the piperidinone moiety to the methoxy-substituted phenyl ring under basic conditions (e.g., triethylamine) to form the 2-oxopiperidin-1-yl group.
  • Sulfonamide formation via reaction of the amine intermediate with methanesulfonyl chloride, requiring precise pH control (~7–8) to avoid over-sulfonation.
    Challenges include isolating intermediates due to competing side reactions (e.g., hydrolysis of the sulfonyl chloride) and ensuring regioselectivity during piperidinone attachment .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).
  • Nuclear Magnetic Resonance (NMR) spectroscopy :
    • ¹H-NMR to confirm methoxy (δ ~3.8 ppm) and sulfonamide (δ ~3.0 ppm) protons.
    • ¹³C-NMR to verify the 2-oxopiperidin-1-yl carbonyl resonance (δ ~170 ppm).
  • Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 353) .

Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?

Based on structural analogs (e.g., pyrazol-3-yl derivatives), potential targets include:

  • Enzymes with nucleophilic active sites (e.g., kinases, proteases), where the sulfonamide group acts as a hydrogen-bond acceptor.
  • Viral polymerases , as seen in docking studies of related methanesulfonamides with monkeypox DNA polymerase .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s activity or selectivity?

A structure-activity relationship (SAR) approach is recommended:

  • Piperidinone modification : Replace the 2-oxo group with a thioamide to alter hydrogen-bonding capacity.
  • Methoxy substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to modulate electronic effects on the phenyl ring.
  • Sulfonamide diversification : Test ethylsulfonyl or benzylsulfonyl analogs to explore steric effects.
    Validate changes using molecular dynamics simulations (e.g., GROMACS) and in vitro enzyme inhibition assays .

Q. What computational strategies are effective for predicting binding modes with viral targets?

  • Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of viral polymerases (e.g., PDB ID 6T7U). Prioritize compounds with:
    • Hydrogen bonds to conserved residues (e.g., Asp623 in monkeypox DNA polymerase).
    • Van der Waals interactions with hydrophobic pockets near the active site.
  • Free energy perturbation (FEP) to quantify binding affinity changes for modified analogs .

Q. How can contradictory data on biological activity be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ATP concentrations in kinase assays.
  • Compound stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to detect degradation products via LC-MS.
  • Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify secondary targets .

Experimental Design Considerations

Q. What crystallization conditions are optimal for X-ray diffraction studies?

  • Solvent system : Use a 1:1 mixture of DMSO and PEG 4000 for slow evaporation.
  • Temperature : 4°C to minimize thermal motion.
  • Data refinement : Employ SHELXL for small-molecule refinement, focusing on resolving disorder in the piperidinone ring .

Q. How can reaction kinetics for sulfonamide formation be quantified?

  • Stopped-flow UV-Vis spectroscopy to monitor the disappearance of the amine intermediate (λ = 280 nm).
  • Rate constant calculation using pseudo-first-order kinetics under excess methanesulfonyl chloride .

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